molecular formula C11H13ClF3NO3S B8044059 4-[2-Chloro-5-(trifluoromethyl)anilino]butane-1-sulfonic acid

4-[2-Chloro-5-(trifluoromethyl)anilino]butane-1-sulfonic acid

Cat. No.: B8044059
M. Wt: 331.74 g/mol
InChI Key: YHRJAUOUQSTNAT-UHFFFAOYSA-N
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Description

4-[2-Chloro-5-(trifluoromethyl)anilino]butane-1-sulfonic acid is a synthetic organic compound characterized by the presence of a sulfonic acid group, a butane chain, and a substituted aniline moiety. This compound is notable for its unique combination of functional groups, which confer specific chemical properties and reactivity patterns. It is used in various chemical and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-Chloro-5-(trifluoromethyl)anilino]butane-1-sulfonic acid typically involves multiple steps:

    Nitration and Reduction: The starting material, 2-chloro-5-(trifluoromethyl)aniline, is first nitrated to introduce a nitro group. This is followed by reduction to yield the corresponding amine.

    Sulfonation: The amine is then reacted with butane-1-sulfonyl chloride under basic conditions to introduce the sulfonic acid group.

    Purification: The final product is purified using recrystallization or chromatography techniques to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. Catalysts and solvents are carefully selected to enhance reaction efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonic acid sites.

    Oxidation and Reduction: The aniline moiety can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Coupling Reactions: The presence of the aniline group allows for coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles include hydroxide ions, amines, and thiols.

    Oxidizing Agents: Agents such as potassium permanganate or hydrogen peroxide are used for oxidation reactions.

    Catalysts: Palladium catalysts are often employed in coupling reactions.

Major Products

    Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives of the original compound can be synthesized.

    Oxidized Products: Oxidation reactions can yield quinones or other oxidized forms of the aniline moiety.

Scientific Research Applications

Chemistry

In chemistry, 4-[2-Chloro-5-(trifluoromethyl)anilino]butane-1-sulfonic acid is used as a building block for synthesizing more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medical research, this compound is studied for its potential as a pharmacophore. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Industry

Industrially, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 4-[2-Chloro-5-(trifluoromethyl)anilino]butane-1-sulfonic acid involves its interaction with molecular targets through its functional groups. The sulfonic acid group can form strong ionic interactions, while the aniline moiety can participate in hydrogen bonding and π-π interactions. These interactions influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-Chloro-5-(trifluoromethyl)phenyl]butane-1-sulfonic acid
  • 4-[2-Chloro-5-(trifluoromethyl)anilino]pentane-1-sulfonic acid
  • 4-[2-Chloro-5-(trifluoromethyl)anilino]butane-1-phosphonic acid

Uniqueness

4-[2-Chloro-5-(trifluoromethyl)anilino]butane-1-sulfonic acid is unique due to the specific combination of its functional groups, which confer distinct chemical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it particularly useful in various applications.

Properties

IUPAC Name

4-[2-chloro-5-(trifluoromethyl)anilino]butane-1-sulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClF3NO3S/c12-9-4-3-8(11(13,14)15)7-10(9)16-5-1-2-6-20(17,18)19/h3-4,7,16H,1-2,5-6H2,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHRJAUOUQSTNAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NCCCCS(=O)(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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